5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
Overview
Description
“5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione” is a compound with the molecular formula C18H19N3O4 . It’s also known by the synonym AUT1 . It’s a positive modulator of the voltage-gated potassium channel subtypes Kv3.
Molecular Structure Analysis
The compound has a molecular weight of 341.4 g/mol . The IUPAC name for this compound is (5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 341.13755610 g/mol . The topological polar surface area is 80.8 Ų . The heavy atom count is 25 .Scientific Research Applications
Catalytic Activity
(Danda, 1991) explored the use of 5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione in asymmetric hydrocyanation, particularly for synthesizing alcohol moieties of optically active pyrethroid insecticides.
Structural Analysis and Characterization
(Mirković et al., 2014) conducted a detailed study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, providing insights into the molecular arrangement and characteristics of similar compounds.
Antiulcer Agent Synthesis
(Starrett et al., 1989) synthesized new imidazo[1,2-a]pyridines with potential as antiulcer agents, highlighting the medicinal chemistry applications of similar imidazolidinediones.
Antiviral Activity
(Hocková et al., 2003) explored the antiviral activities of 2,4-diamino-6-hydroxypyrimidines, which share structural similarities with the imidazolidinedione class, against various viruses including HIV.
Hypoglycemic Activity Research
(Oguchi et al., 2000) studied imidazopyridine thiazolidine-2,4-diones for their potential hypoglycemic activities, offering insights into the therapeutic applications of similar compounds.
Antimicrobial Activity
(Vinusha et al., 2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole and tested their antimicrobial efficacy, indicating the potential of related compounds in combating bacterial and fungal infections.
Synthesis of Gastric-Acid Inhibiting Compounds
(Mittelbach et al., 1988) reported on the synthesis of pyridines as building blocks for gastric-acid inhibiting drugs, suggesting the utility of imidazolidinediones in similar medicinal chemistry applications.
Imaging and Diagnostic Research
(Hamill et al., 1996) developed radiolabelled compounds for imaging AT1 receptors, demonstrating the potential of imidazolidinedione derivatives in diagnostic imaging.
Transformation into Other Derivatives
(Milcent et al., 1991) transformed certain oxadiazole derivatives into imidazolidinediones, indicating the versatility and transformability of these compounds in chemical synthesis.
Synthesis of Precursors for Radiopharmaceuticals
(Bobeldijk et al., 1990) synthesized precursors for radiopharmaceuticals, highlighting the role of similar imidazolidinediones in the development of diagnostic agents.
Pharmacological Profiling
(Ogawa et al., 2002) conducted pharmacological profiling of a novel 5-HT2A receptor antagonist, providing an example of how imidazolidinedione derivatives can be used in receptor studies and drug development.
Crystallographic Studies
(Ma et al., 2018) and (Wang et al., 2017) reported on the crystal structures of related compounds, underscoring the importance of such analyses in understanding the physical properties of imidazolidinedione derivatives.
Analgesic and Anti-inflammatory Applications
(Agudoawu & Knaus, 2000) and (Dewangan et al., 2015) synthesized derivatives for potential use in analgesic and anti-inflammatory therapies.
Insecticide Research
(Fujita et al., 2005) prepared compounds for testing as inducers of precocious metamorphosis in insects, suggesting the potential of imidazolidinediones in the development of novel insecticides.
properties
IUPAC Name |
(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAOXEGBJHLCSF-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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